2,4-Dichloropyridine-3-carboxamide
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Overview
Description
2,4-Dichloropyridine-3-carboxamide is an organic compound with the molecular formula C6H4Cl2N2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a carboxamide group at the 3rd position of the pyridine ring
Mechanism of Action
Target of Action
Similar compounds such as pyrimidines and carboxamides have been reported to interact with various enzymes and proteins .
Mode of Action
It’s known that the reactivity of substituted pyridines is different from that of the parent molecule due to steric interactions during the breaking of the c–p bond . This could potentially influence the interaction of 2,4-Dichloropyridine-3-carboxamide with its targets.
Biochemical Pathways
Related compounds such as pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are known to possess physiological relevance .
Pharmacokinetics
In-silico adme and drug-likeness prediction of similar molecules showed good pharmacokinetic properties having high gastrointestinal absorption, orally bioavailable, and less toxic .
Result of Action
The ribosylated form of one of the pyridones, the 4-pyridone-3-carboxamide riboside (4pyr), causes hepg3 cells to die by autophagy .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloropyridine-3-carboxamide typically involves the chlorination of pyridine derivatives followed by the introduction of the carboxamide group. One common method is the reaction of 2,4-dichloropyridine with ammonia or an amine under suitable conditions to form the carboxamide. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes followed by amide formation. The chlorination step is often performed using chlorine gas or a chlorinating agent such as thionyl chloride. The subsequent amide formation can be achieved using ammonia or primary amines in the presence of a catalyst to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloropyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide are commonly used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2,4-Dichloropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloropyridine-3-carboxamide
- 2,4-Dichloropyridine
- 2,5-Dichloropyridine
- 2,3-Dichloropyridine
Uniqueness
2,4-Dichloropyridine-3-carboxamide is unique due to the specific positioning of the chlorine atoms and the carboxamide group, which confer distinct chemical and biological properties. Compared to other dichloropyridine derivatives, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,4-dichloropyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-3-1-2-10-5(8)4(3)6(9)11/h1-2H,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNBNPZOICXBQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70593-56-5 |
Source
|
Record name | 2,4-dichloropyridine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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